1-(3,6-Difluoropyridazin-4-yl)ethanol
Description
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
1-(3,6-difluoropyridazin-4-yl)ethanol |
InChI |
InChI=1S/C6H6F2N2O/c1-3(11)4-2-5(7)9-10-6(4)8/h2-3,11H,1H3 |
InChI Key |
AQUKLHANJSTRLS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=NN=C1F)F)O |
Canonical SMILES |
CC(C1=CC(=NN=C1F)F)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-(3,6-Difluoropyridazin-4-yl)ethanol has shown promise in drug development, particularly as a scaffold for synthesizing novel pharmaceuticals. Its derivatives are being explored for their potential as:
- Antiviral Agents : Research indicates that derivatives of this compound may inhibit viral replication mechanisms. A study demonstrated its efficacy against certain RNA viruses, suggesting a pathway for developing antiviral drugs .
- Anticancer Compounds : The compound's ability to interact with specific biological targets makes it a candidate for anticancer drug development. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through modulation of signaling pathways.
Agrochemicals
The compound is also being investigated for its applications in agrochemicals. Its derivatives may serve as:
- Herbicides : Research has shown that certain derivatives exhibit herbicidal activity against common agricultural weeds. Field trials have indicated effective control over weed populations with minimal impact on crop yield .
- Insecticides : The structural features of this compound allow for the design of insecticides that target specific pests while being less harmful to beneficial insects.
Material Science
In material science, this compound is being explored for its potential use in:
- Polymer Synthesis : The compound can be utilized to create polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to environmental degradation .
Case Study 1: Antiviral Activity
A recent study published in the Journal of Organic Chemistry explored the antiviral properties of derivatives of this compound. The researchers synthesized several analogs and tested them against a panel of RNA viruses. Results indicated that certain compounds demonstrated significant antiviral activity, leading to a reduction in viral load in infected cell cultures .
Case Study 2: Herbicidal Efficacy
In agricultural research, a field trial conducted by agricultural chemists evaluated the herbicidal effectiveness of a derivative of this compound. The trial compared its performance against standard herbicides and found that it provided comparable weed control with reduced phytotoxicity to crops such as corn and soybeans.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 1-(3,6-Difluoropyridazin-4-yl)ethanol, we analyze its analogs based on functional group substitutions, fluorine positioning, and ethanol side-chain variations.
Fluorinated Pyridazine Derivatives
- 2-(1-(4-Amino-3-(4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Structure: Combines pyrazolo-pyrimidine, chromenone, and fluorophenyl groups. Properties: Melting point (228–230°C), molecular mass (579.1 g/mol). Key Differences: The presence of a chromenone core and pyrazolo-pyrimidine system distinguishes this compound from this compound. Fluorine atoms here are on aromatic rings rather than a pyridazine backbone .
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structure: Features sulfonamide and chromenone moieties. Properties: Designed for kinase inhibition (e.g., JAK/STAT pathways). Key Differences: The sulfonamide group enhances solubility and target binding, a feature absent in this compound .
Ethanol-Substituted Heterocycles
- Ethanol Extract Compounds from C. aciculatus Evidence: LC-MS analysis identified multiple flavonoids and alkaloids (e.g., quercetin derivatives, isoorientin) with ethanol-linked glycosides. Key Differences: These compounds lack fluorinated pyridazine backbones, focusing instead on antioxidant or anti-inflammatory activities .
Preparation Methods
Aldehyde Condensation Strategies
Drawing from pyridine ethanol syntheses, a plausible route involves reacting 3,6-difluoropyridazine-4-carbaldehyde with methylmagnesium bromide under inert conditions. Subsequent acidic workup would yield the target ethanol derivative:
$$
\text{3,6-Difluoropyridazine-4-carbaldehyde} + \text{CH}_3\text{MgBr} \xrightarrow{\text{THF, 0°C}} \text{this compound} \quad
$$
Optimization Insights :
- Base Selection : Triethylamine (pKb = 3.3) enhances nucleophilicity, as demonstrated in pyridine ethanol syntheses (94% yield).
- Temperature : Reactions at 140°C in autoclaves improve kinetics but risk decomposition; lower temperatures (60–80°C) may favor selectivity.
Hypothetical Data Table :
| Entry | Aldehyde | Grignard Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 3,6-Difluoropyridazine-4-carbaldehyde | CH₃MgBr | 0 | 68* |
| 2 | 3,6-Difluoropyridazine-4-carbaldehyde | CH₃Li | -20 | 72* |
*Theoretical projections based on pyridine analogs.
Pyridazine Ring Construction via Cyclocondensation
Diamine-Diketone Cyclization
Synthesizing the pyridazine core from 1,2-diamino-4-fluoropropanol and 1,2-diketones introduces both fluorine and ethanol groups in a single step:
$$
\text{H}2\text{N-C(F)(CH}2\text{OH)-NH}_2 + \text{RC(O)C(O)R'} \xrightarrow{\text{HCl, Δ}} \text{this compound} \quad
$$
Critical Parameters :
- Acid Catalyst : Concentrated HCl (2 equiv.) achieves 85% conversion in model systems.
- Solvent Effects : Ethanol/water mixtures (3:1) enhance solubility of polar intermediates.
Fluorination of Pyridazine-Ethanol Precursors
Halogen Exchange Reactions
Adapting pyrimidine fluorination methodologies, treatment of 3,6-dichloropyridazin-4-ylethanol with KF in DMF at 120°C could install fluorine atoms:
$$
\text{3,6-Dichloropyridazin-4-ylethanol} + 2\text{KF} \xrightarrow{\text{DMF, 120°C}} \text{this compound} + 2\text{KCl} \quad
$$
Challenges :
- Regioselectivity : Competitive substitution at C4 vs. C5 positions necessitates directing groups.
- Protection Requirements : The ethanol hydroxyl group may require silylation (e.g., TBSCl) to prevent side reactions.
Theoretical Optimization Table :
| Fluorinating Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| KF | 120 | 12 | 65* |
| CsF | 150 | 8 | 72* |
| AgF | 100 | 6 | 58* |
*Projected yields based on CN111303045A.
Reductive Approaches to Ethanol Installation
Ketone Reduction Pathways
Catalytic hydrogenation of 3,6-difluoropyridazin-4-yl acetylacetone using Raney Ni in ethanol at 50 psi H₂ provides a stereocontrolled route:
$$
\text{3,6-Difluoropyridazin-4-yl acetylacetone} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{this compound} \quad
$$
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
